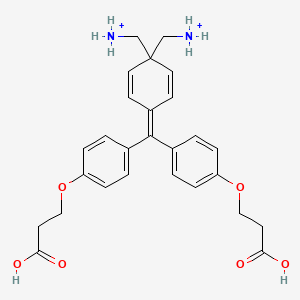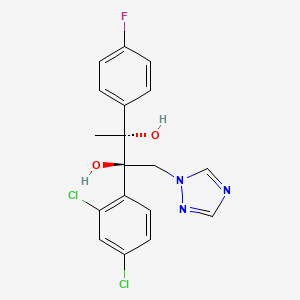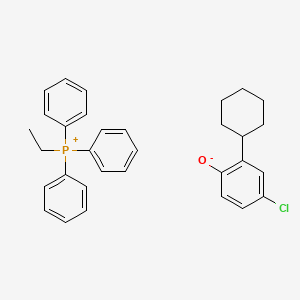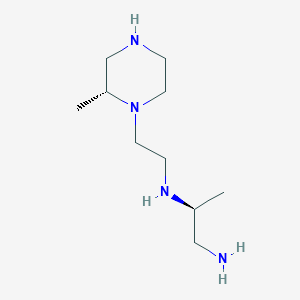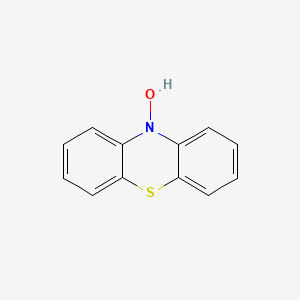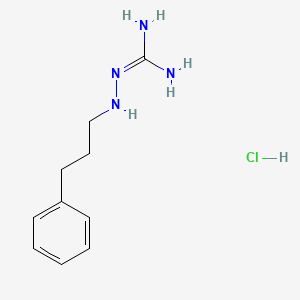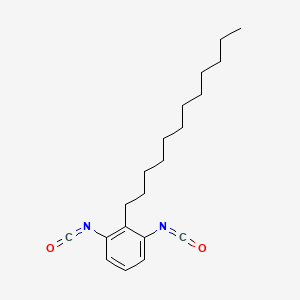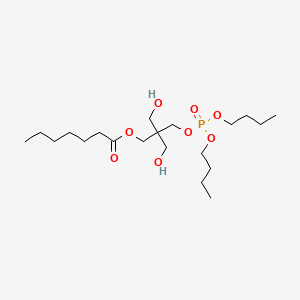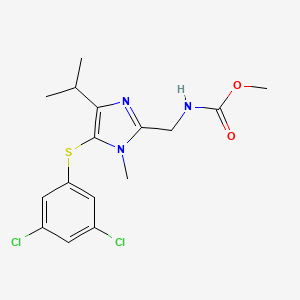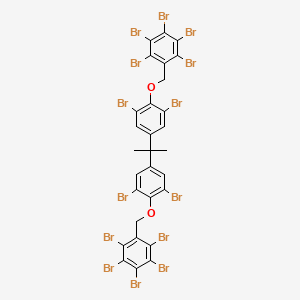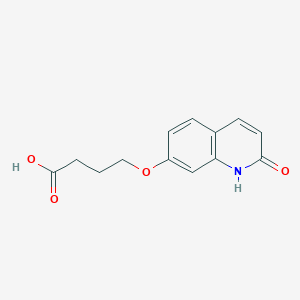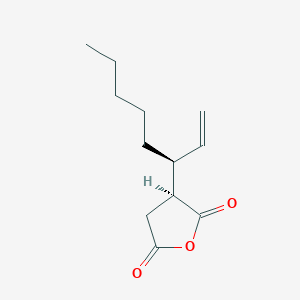
Sodium 2,3-dihydro-alpha-hydroxy-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-methanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,3-dihydro-alpha-hydroxy-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-methanesulphonate is a chemical compound with a complex structure. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms.
Preparation Methods
The synthesis of Sodium 2,3-dihydro-alpha-hydroxy-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-methanesulphonate involves several steps. One common method includes the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction provides regioisomeric pyrazoles, which are then further processed to obtain the desired compound. Industrial production methods often utilize resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70, which offer eco-friendly attributes .
Chemical Reactions Analysis
Sodium 2,3-dihydro-alpha-hydroxy-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-methanesulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antioxidant properties . In medicine, it is explored for its therapeutic potential, including anti-inflammatory and anticancer activities . Additionally, it is used in the industry for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Sodium 2,3-dihydro-alpha-hydroxy-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-methanesulphonate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to the presence of hydroxyl groups that can donate electrons to neutralize free radicals . The compound’s antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
. it is unique due to its specific structural features and the presence of a methanesulphonate group, which imparts distinct chemical and biological properties. Other similar compounds include Furaneol and Sotolon, which share some structural similarities but differ in their functional groups and applications .
Properties
CAS No. |
94088-41-2 |
|---|---|
Molecular Formula |
C12H13N2NaO5S |
Molecular Weight |
320.30 g/mol |
IUPAC Name |
sodium;(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-hydroxymethanesulfonate |
InChI |
InChI=1S/C12H14N2O5S.Na/c1-8-10(12(16)20(17,18)19)11(15)14(13(8)2)9-6-4-3-5-7-9;/h3-7,12,16H,1-2H3,(H,17,18,19);/q;+1/p-1 |
InChI Key |
QSWGFQRUXYZFIS-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


